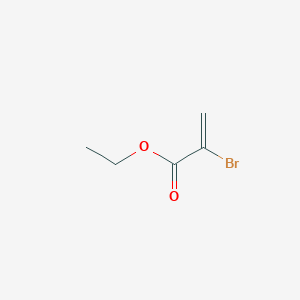

Ethyl 2-bromoacrylate

Overview

Description

Ethyl 2-bromoacrylate (EBA) is an organic compound belonging to the class of bromoacrylates. It is a colorless, volatile liquid with a pungent odor. It is used in a variety of applications, including as a reagent in organic synthesis, as a curing agent for polymers, and as a catalyst in the production of pharmaceuticals. In recent years, it has been increasingly studied for its potential use in scientific research applications.

Scientific Research Applications

Radical Acceptors and Polymerization Processes

- Radical-Polar Crossover Processes : Ethyl α-bromoacrylate serves as a radical acceptor in dialkylzinc radical-polar cascades, providing insights into substitution mechanisms at zinc by α-alkoxycarbonyl radicals (Vibert et al., 2015).

- Synthesis of Acrylates : Ethyl 2-[(alkylamino)(cyano)methyl] acrylates can be synthesized through the regioselective coupling of ethyl 2-bromoacrylate with primary amines, contributing to the field of organic synthesis (Arfaoui & Amri, 2009).

- Stereoselective Synthesis : Ethyl (E)-3-bromoacrylate is used in the stereoselective synthesis of alkadienoates, maintaining the original configuration of double bonds in β-bromo esters (Yanagi et al., 1989).

- Hyperbranched Polyacrylates : In polymer science, this compound facilitates the creation of hyperbranched polyacrylates, with implications for materials science and engineering (Hong & Pan, 2001).

- Graft Copolymerization : This compound is used as a macroinitiator in the synthesis of poly(ethyl acrylate)-g-poly(methyl methacrylate) via atom transfer radical polymerization (Yan, 2003).

Chemical Synthesis and Reactions

- Diels-Alder Reactions : Ethyl α-bromoacrylate is instrumental in Diels-Alder reactions, producing cyclic adducts of 1-bromocyclohex-3-enecarboxylates, which are important in organic synthesis (Li et al., 2010).

- Vinylation Processes : It's used in the vinylation of bromobiphenyls, demonstrating the versatility of ethyl acrylate in organic synthesis (Kelkar et al., 1994).

Educational Application

- Chemistry Teaching : Ethyl bromide, a related compound, is used as a case study in chemistry teaching to encourage student research and discussion, highlighting the educational significance of such compounds (Li-rong, 2010).

Biochemical Analysis

Biochemical Properties

Ethyl 2-bromoacrylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with hydrophilic acrylate comonomers, where this compound acts as a branching agent in controlled radical branching polymerization . This interaction is facilitated by visible-light-mediated catalysis using eosin Y and copper complexes, resulting in hyperbranched polymers with various molecular weights and degrees of branching .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce fragmentation via β-carbon C−C bond scission, leading to the growth of polymer chains from the fragments . This process can impact cellular metabolism and gene expression, altering the overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can act as a Michael acceptor in radical polymerization reactions, where it undergoes β-carbon C−C bond scission and subsequent polymer chain growth . This mechanism highlights its role in enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity under optimized conditions, facilitating controlled radical branching polymerization . Its stability may vary depending on the experimental conditions, leading to potential degradation and altered cellular effects over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting controlled polymerization reactions. At higher doses, this compound can induce toxic or adverse effects, including irritation and damage to the eyes, skin, and respiratory tract . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It participates in the synthesis of hyperbranched polymers through controlled radical branching polymerization . This process involves the interaction of this compound with hydrophilic acrylate comonomers and copper complexes, leading to the formation of complex macromolecular architectures.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function. For example, this compound can be transported to specific cellular compartments, where it participates in polymerization reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its role in biochemical reactions and cellular processes, such as controlled radical branching polymerization .

properties

IUPAC Name |

ethyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDOJQCUOURTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969840 | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5459-35-8 | |

| Record name | 5459-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of ethyl 2-bromoacrylate in polymer chemistry?

A1: this compound serves as a versatile building block in polymer synthesis, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). It can be used as a monomer to create polymers with pendant bromine groups, which act as initiation sites for further polymerization. For example, researchers synthesized comb-like poly(methyl methacrylate) using poly(this compound) as a macroinitiator via ATRP. [] Similarly, poly(ethyl acrylate)-g-poly(methyl methacrylate) was synthesized using poly(ethyl acrylate-co-ethyl 2-bromoacrylate) as the macroinitiator. [] These examples highlight the utility of this compound in creating well-defined graft copolymers.

Q2: How is this compound utilized in organic synthesis?

A2: this compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Highly reactive zinc, generated electrochemically, can transform this compound into its corresponding organozinc compound. This organozinc species readily undergoes palladium-catalyzed cross-coupling reactions with various aryl iodides, affording ethyl 2-arylpropenoates in high yields. [, , , ] This approach offers an effective pathway to synthesize precursors for various non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen. [, , ]

Q3: Are there any challenges associated with using this compound in enantioselective synthesis?

A3: Yes, utilizing this compound in enantioselective synthesis presents challenges due to its susceptibility to racemization. During the synthesis of (R)- and (S)-enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a significant degree of racemization was observed. [] This racemization, estimated at around 34-46%, is attributed to the dehydrobromination of enantiopure ethyl 2,3-dibromopropionate, a precursor to this compound. [] This highlights the need for careful optimization and alternative strategies to mitigate racemization when employing this compound in enantioselective reactions.

Q4: What analytical techniques are employed to characterize compounds derived from this compound?

A4: Several analytical techniques are used to characterize compounds synthesized using this compound. These include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)